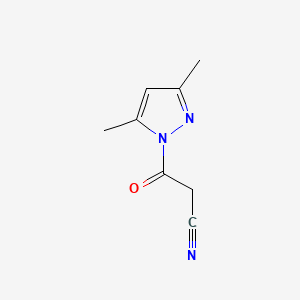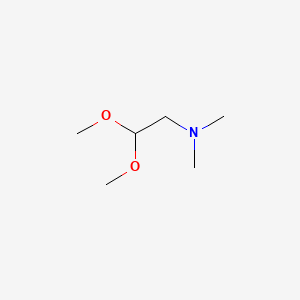
邻苯二甲酰-3-乙酸
描述
Phthalide-3-Acetic Acid is an organic compound that belongs to the class of phthalides. Phthalides are characterized by a benzene ring fused with a γ-lactone ring. Phthalide-3-Acetic Acid is notable for its biological activity and is used in various scientific research applications.
科学研究应用
Phthalide-3-Acetic Acid is widely used in scientific research due to its biological activity. It serves as a precursor for the synthesis of natural products and their analogs. In chemistry, it is used as a building block for complex organic molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties . In the industry, it is used in the production of dyes and flavoring agents .
作用机制
Target of Action
It is known that phthalides, a group of compounds to which phthalide-3-acetic acid belongs, are frequently found in natural products, pharmaceuticals, and organic materials .
Mode of Action
It is known that phthalides have fascinating biological activity
Biochemical Pathways
It is known that phthalides are vital molecules owing to their fascinating biological activity .
Pharmacokinetics
It is known that phthalides undergo extensive metabolism . For example, 3-n-Butylphthalide (NBP), a type of phthalide, is well absorbed and extensively metabolized by multiple enzymes to various metabolites prior to urinary excretion .
Result of Action
Phthalide-3-Acetic Acid is known to have multiple biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects .
Action Environment
It is known that phthalide-3-acetic acid should be stored in a dry and well-ventilated place, away from fire sources .
生化分析
Biochemical Properties
Phthalide-3-Acetic Acid is known to interact with various enzymes, proteins, and other biomolecules. The principal metabolic pathways of Phthalide-3-Acetic Acid include hydroxylation on the alkyl side chain, particularly at 3-, ω -1-, and ω -carbons, and further oxidation and conjugation .
Cellular Effects
It has been suggested that Phthalide-3-Acetic Acid may have anti-cancer, anti-inflammatory, and antibacterial properties .
Molecular Mechanism
The molecular mechanism of action of Phthalide-3-Acetic Acid involves its interactions with various biomolecules. It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Phthalide-3-Acetic Acid undergoes extensive metabolism after administration, with multiple enzymes involved in its metabolism .
Dosage Effects in Animal Models
The effects of Phthalide-3-Acetic Acid at different dosages in animal models are not well studied. It has been suggested that Phthalide-3-Acetic Acid may have potential therapeutic effects in mood disorders .
Metabolic Pathways
Phthalide-3-Acetic Acid is involved in several metabolic pathways. The principal metabolic pathways include hydroxylation on the alkyl side chain, particularly at 3-, ω -1-, and ω -carbons, and further oxidation and conjugation .
Transport and Distribution
It is known that Phthalide-3-Acetic Acid is well absorbed and extensively metabolized by multiple enzymes to various metabolites prior to urinary excretion .
准备方法
Synthetic Routes and Reaction Conditions
Phthalide-3-Acetic Acid can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by cyclization. Another method includes the use of bis(trichloromethyl) carbonate in ethyl acetate, followed by the addition of benzyl alcohol and an acid-binding agent at low temperatures . The reaction is then stirred and reacted at room temperature with aluminum chloride, followed by refluxing and crystallization to obtain the phthalide solid .
Industrial Production Methods
Industrial production of Phthalide-3-Acetic Acid often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of microwave irradiation and solvent-free conditions has been explored to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Phthalide-3-Acetic Acid undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions at the C3 position.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of biologically active compounds .
相似化合物的比较
Phthalide-3-Acetic Acid can be compared with other similar compounds such as:
1(3H)-Isobenzofuranone: The parent compound of phthalides.
Ligustilide: A natural phthalide with known biological activity.
Herbaric Acid: Another phthalide derivative with antibacterial properties
Phthalide-3-Acetic Acid is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWKEFBYCZSVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343440 | |
| Record name | Phthalide-3-Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-58-2 | |
| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalide-3-Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIHYDRO-3-OXO-1-ISOBENZOFURANACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW805XX2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Phthalide-3-Acetic Acid formed in the body?
A1: According to the research, Phthalide-3-Acetic Acid is formed through the metabolic breakdown of NBP. [, , ] NBP undergoes multiple enzymatic transformations, ultimately leading to the formation of NBP-11-oic acid (M5-2). M5-2 can then undergo β-oxidation, a metabolic process occurring in the liver, to yield Phthalide-3-Acetic Acid. [, , ]
Q2: What is the significance of understanding the formation of Phthalide-3-Acetic Acid?
A2: Understanding the metabolic fate of drugs like NBP is crucial for several reasons. Identifying metabolites like Phthalide-3-Acetic Acid helps researchers:
Q3: Are there further research directions related to Phthalide-3-Acetic Acid?
A3: Yes, while the provided research sheds light on the formation of Phthalide-3-Acetic Acid, further investigation is needed to fully understand its implications:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















